9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one
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Overview
Description
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining an oxazole and a quinazoline ring.
Preparation Methods
The synthesis of 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one typically involves cyclization reactions. One common method includes the reaction of nitriles with lithiated anthranilamides, followed by cyclization under acidic or basic conditions . Another approach involves the use of palladium-catalyzed reactions, which offer high yields and versatility . Industrial production methods may employ these synthetic routes, often optimized for large-scale production.
Chemical Reactions Analysis
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one include:
2,3-Dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one: This compound has a similar fused ring system but includes a methyl group, which can alter its chemical properties and biological activities.
7-Methoxy-2,3-dihydro-9H-[1,2]oxazolo[3,2-b]quinazolin-9-one:
The uniqueness of this compound lies in its specific ring structure and the absence of additional substituents, which can make it a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
63480-08-0 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
[1,2]oxazolo[3,2-b]quinazolin-9-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-6H |
InChI Key |
RXYKHDGCUSQKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CO3 |
Origin of Product |
United States |
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